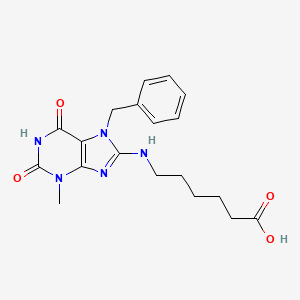![molecular formula C17H19N5O4 B6549809 8-(ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1040667-09-1](/img/structure/B6549809.png)
8-(ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with significant biochemical and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves a multi-step process that incorporates both organic synthesis and purification techniques. Starting with a purine nucleus, ethylamino groups are introduced through amination reactions, while the methoxyphenyl group is attached via condensation reactions. The reaction conditions usually involve controlled temperatures, use of organic solvents, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrially, the production of this compound might involve the use of advanced techniques such as continuous flow synthesis and automation to maintain consistency and scalability. Catalysts and solvents used are often chosen based on their environmental impact and efficiency, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-(Ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions:
Oxidation: : Can be oxidized using agents such as hydrogen peroxide under controlled conditions.
Reduction: : Reduced using agents like sodium borohydride.
Substitution: : Aromatic substitution can occur at the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Nucleophilic reagents such as halides, under acidic or basic conditions.
Major Products Formed
The products vary based on the reactions, ranging from oxidized derivatives to substituted purines, each with unique pharmacological properties.
Scientific Research Applications
The compound has extensive applications in:
Chemistry: : Used as a precursor for synthesizing other purine derivatives.
Biology: : Acts as a molecular probe in nucleic acid studies.
Medicine: : Potential therapeutic agent due to its interaction with specific enzymes and receptors.
Industry: : Utilized in manufacturing various biochemical assays.
Mechanism of Action
The compound exerts its effects by interacting with nucleic acid components and enzymes. It primarily targets purine nucleotide pathways, influencing cellular metabolism and signal transduction. The exact mechanism often involves binding to active sites of enzymes, modifying their activity.
Comparison with Similar Compounds
When compared to other purine derivatives, 8-(ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique structural modifications which enhance its binding affinity and specificity.
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): : Another purine derivative, widely known for its stimulant effects.
Theophylline (1,3-dimethylxanthine): : Used in the treatment of respiratory diseases.
Adenine (6-aminopurine): : A fundamental component of nucleic acids.
Conclusion
This compound is a remarkable compound with diverse applications across scientific research and industry. Its synthesis and reactivity showcase the intriguing complexity of purine chemistry.
Properties
IUPAC Name |
8-(ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-4-18-16-19-14-13(15(24)20-17(25)21(14)2)22(16)9-12(23)10-5-7-11(26-3)8-6-10/h5-8H,4,9H2,1-3H3,(H,18,19)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMHCEKTXOJVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(=O)C3=CC=C(C=C3)OC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-chlorophenyl)methyl]-N'-(2-ethoxyacetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide](/img/structure/B6549750.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3,4-dimethylbenzohydrazide](/img/structure/B6549758.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-ethoxybenzohydrazide](/img/structure/B6549760.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3,4-dimethoxybenzohydrazide](/img/structure/B6549761.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3,5-dimethoxybenzohydrazide](/img/structure/B6549763.png)
![5-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-methoxybenzohydrazide](/img/structure/B6549767.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2,6-difluorobenzohydrazide](/img/structure/B6549774.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(3-methylphenyl)acetohydrazide](/img/structure/B6549777.png)
![2-(4-chlorophenyl)-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}acetohydrazide](/img/structure/B6549779.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3-phenylpropanehydrazide](/img/structure/B6549782.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B6549795.png)
![1-[(4-chlorophenyl)methyl]-N'-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide](/img/structure/B6549800.png)
![8-butyl-7-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6549801.png)

